molecular formula CH2BrCl B122714 Bromochloromethane CAS No. 74-97-5

Bromochloromethane

Cat. No. B122714
CAS RN: 74-97-5
M. Wt: 129.38 g/mol
InChI Key: JPOXNPPZZKNXOV-UHFFFAOYSA-N
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Description

Bromochloromethane, also known as chlorobromomethane (CH2ClBr), is a halogenated compound that has been considered for use as a solvent and in other applications. It is a member of the trihalomethanes (THMs), which are chemicals typically formed when disinfectants such as chlorine or bromine react with organic matter in water. The presence of bromochloromethane in the environment is of concern due to its potential effects on stratospheric ozone and its role as a disinfection by-product in swimming pools .

Synthesis Analysis

The synthesis of bromochloromethane is not directly discussed in the provided papers. However, it can be inferred that bromochloromethane can be produced during the chlorination of water when bromide ions are present, leading to the formation of various THMs, including bromochloromethane . Additionally, tetrahalogenomethanes like tetrabromo- or tetrachloromethane can be used to synthesize monohalogenated and mixed dihalogenated aromatic heterocycles through a metal–halogen exchange mechanism, which may be related to the synthesis of bromochloromethane .

Molecular Structure Analysis

The molecular structure of bromochloromethane and its related compounds has been studied using various spectroscopic techniques. For example, Fourier transform microwave and millimeter-wave spectroscopy have been used to investigate the rotational spectra of bromoiodomethane, which shares a similar dihalomethane structure with bromochloromethane . The crystal structure of related trihalomethanes

Scientific Research Applications

Impact on Gastrointestinal Microbiota and Metabolism

Bromochloromethane (BCM) has been studied for its effects on the gastrointestinal tract, particularly in animal models. Yang et al. (2015) found that BCM significantly alters intestinal metabolic profiles in rats. It changes the bacterial community composition in the colon, affecting various bacterial groups and metabolic processes. This research provides insights into the use of BCM in animal production, particularly regarding its impact on microbiotic and metabolite profiles in the intestines (Yang, Mu, Luo, & Zhu, 2015).

Pharmacokinetic Modeling

BCM's metabolic pathways have been explored using physiologically based pharmacokinetic (PBPK) modeling. Cuello et al. (2012) developed a PBPK model for BCM, examining its metabolism through different enzymatic pathways. This model is crucial for understanding BCM's biotransformation and for risk assessment applications (Cuello, Janes, Jessee, Venecek, Sawyer, Eklund, & Evans, 2012).

Environmental Monitoring

BCM is also used as an environmental tracer. For instance, Yang (2001) utilized bromoform, a trihalomethane like BCM, to monitor the movement of cooling water from a nuclear power plant. This application highlights BCM's potential as a tracer in environmental studies, particularly in aquatic systems (Yang, 2001).

Risk Assessment of Water Treatment Byproducts

BCM, as a trihalomethane, is involved in risk assessment studies related to water treatment. Basu et al. (2011) assessed the lifetime cancer risk from trihalomethanes like BCM in water supplies. Their study emphasizes the importance of understanding the health risks associated with water disinfection by-products (Basu, Gupta, Singh, & Mukhopadhyay, 2011).

Safety And Hazards

Bromochloromethane is classified as a poison . It’s toxic by ingestion and vapors may cause dizziness or asphyxiation . Contact may irritate or burn skin and eyes . It’s also sensitive to light and may discolor . Due to its ozone depletion potential, its production was banned from January 1, 2002 .

properties

IUPAC Name

bromo(chloro)methane
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InChI

InChI=1S/CH2BrCl/c2-1-3/h1H2
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InChI Key

JPOXNPPZZKNXOV-UHFFFAOYSA-N
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Canonical SMILES

C(Cl)Br
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Molecular Formula

CH2BrCl
Record name BROMOCHLOROMETHANE
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DSSTOX Substance ID

DTXSID4021503
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Molecular Weight

129.38 g/mol
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Physical Description

Bromochloromethane appears as a clear colorless liquid with a sweet chloroform-like odor. Denser than water (density 1.991 g / cm3) and insoluble in water. Hence sinks in water. Boiling point 68 °C. Vapors may cause illness if inhaled. Nonflammable. When exposed to high temperatures may emit toxic fumes. Used as a fire extinguishing agent., Liquid, Colorless to pale-yellow liquid with a chloroform-like odor; Note: May be used as a fire extinguishing agent; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Colorless to pale-yellow liquid with a chloroform-like odor., Colorless to pale-yellow liquid with a chloroform-like odor. [Note: May be used as a fire extinguishing agent.]
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Boiling Point

154 °F at 760 mmHg (NTP, 1992), 68.0 °C, 68 °C, 155 °F
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Flash Point

No flash or fire points by standard tests in air.
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Solubility

1 to 5 mg/mL at 68 °F (NTP, 1992), In water, 1.67X10+4 mg/L at 25 °C, 0.9 part in 100 parts water, Insoluble in water, Completely miscible with common organic solvents, For more Solubility (Complete) data for Bromochloromethane (8 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.9 (poor), Insoluble
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Density

1.93 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.9344 g/cu cm at 20 °C, Density of saturated air: 1.72 (Air = 1), Relative density (water = 1): 2.0, 1.93
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Vapor Density

4.46 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.46 (Air = 1), Relative vapor density (air = 1): 4.5, 4.46
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Vapor Pressure

117 mmHg at 68 °F (NTP, 1992), 142.0 [mmHg], 142 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 14.7, 115 mmHg
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Mechanism of Action

Protein synthesis and lipid peroxidation were evaluated in rat liver slices incubated in the presence of oxidants and protein synthesis inhibitors. Protein synthesis by rat liver slices was evaluated by [3H]leucine incorporation into the trichloroacetic acid (TCA)-insoluble material, and lipid peroxidation was evaluated by thiobarbituric acid-reactive substances (TBARS) released into the incubation medium. Protein synthesis inhibition by bromotrichloromethane (BrCCl3) or t-butyl hydroperoxide (t-BOOH) depended on the incubation time and oxidant concentration. [(3)H]Leucine incorporation was decreased to 20 and 47% of control values and TBARS were enhanced from the control value of 16.9 to 45.3 and 62.5 nmol/g of liver by incubation for 1 hr with 1 mM BrCCl3 and t-BOOH, respectively. Following incubation, both protein synthesis damage and lipid peroxidation were decreased in control and oxidant-treated slices prepared from rats injected with 200 mg of DL-alpha-tocopherol/kg of body wt. Release of lactate dehydrogenase was not enhanced by oxidant treatment. Protein synthesis inhibitors reversibly decreased [(3)H]leucine incorporation, but the effect of oxidants on protein synthesis was irreversible. Cumene hydroperoxide and methyl ethyl ketone peroxide, but not hydrogen peroxide, damaged protein synthesis and induced lipid peroxidation. The ability of carbon tetrabromide, benzyl chloride, bromoform, bromobenzene, carbon tetrachloride, chloroform, dichloromethane, and bromochloromethane to inhibit protein synthesis was correlated with their ability to induce lipid peroxidation, and with their LD50. The results suggest that oxidant-induced lipid peroxidation and protein synthesis damage occurred concurrently, and that protein synthesis inhibition may be involved in cell injury or death mediated by free radicals.
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Product Name

Bromochloromethane

Color/Form

Clear, colorless liquid, Colorless to pale-yellow liquid

CAS RN

74-97-5, 13590-47-1
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Record name BROMOCHLOROMETHANE
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Melting Point

-126 °F (NTP, 1992), -87.9 °C, -88 °C, -124 °F
Record name BROMOCHLOROMETHANE
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Citations

For This Compound
5,230
Citations
TR Torkelson, F Oyen, VK Rowe - American Industrial Hygiene …, 1960 - Taylor & Francis
… bromochloromethane and BCM are now generally used. When the inform:ttion about bromochloromethane … and mcthylenc broinidc as ivcll as bromochloromethane while …
Number of citations: 10 www.tandfonline.com
SE Denman, NW Tomkins… - FEMS microbiology …, 2007 - academic.oup.com
… of the antimethanogenic compound bromochloromethane. Bromochloromethane reduced total … from the clone library generated from bromochloromethane treatment was observed. In …
Number of citations: 557 academic.oup.com
YX Yang, CL Mu, Z Luo, WY Zhu - Applied and environmental …, 2016 - Am Soc Microbiol
Bromochloromethane (BCM), an inhibitor of methanogenesis, has been used in animal production. However, little is known about its impact on the intestinal microbiota and metabolic …
Number of citations: 21 journals.asm.org
M Chorążewski, J Troncoso… - Industrial & Engineering …, 2015 - ACS Publications
The speeds of sound in dibromomethane, bromochloromethane, and dichloromethane have been measured in the temperature range from 293.15 to 313.15 K and at pressures up to …
Number of citations: 15 pubs.acs.org
Y Niide, I Ohkoshi - Journal of Molecular Spectroscopy, 1989 - Elsevier
The microwave spectra of four 79 Br and 35 Cl, 81 Br, and 35 Cl, 79 Br and 37 Cl, and 81 Br and 37 Cl species of bromochloromethane were investigated in the frequency region of 10–…
Number of citations: 17 www.sciencedirect.com
WF Wang, TL Tan, BL Tan, PP Ong - Spectrochimica Acta Part A: Molecular …, 1996 - Elsevier
… The IR spectrum of the v 1 band of natural bromochloromethane … of bromochloromethane with a standard error of about 0.02 cm … IR study on bromochloromethane, reports the interpreta- …
Number of citations: 3 www.sciencedirect.com
NW Tomkins, SM Colegate… - Animal Production …, 2009 - CSIRO Publishing
… A bromochloromethane (BCM) formulation, previously shown to inhibit methanogenesis, was included in the diet of Brahman (Bos indicus) cross steers, twice daily in three separate …
Number of citations: 90 www.publish.csiro.au
M Artal, JM Embid, S Otı́n, I Velasco - Fluid phase equilibria, 1999 - Elsevier
Isothermal vapor–liquid equilibria (VLE) have been measured for bromochloromethane+tetrachloromethane or benzene at 298.15 K and 313.15 K, and for 1-bromo-2-chloroethane+…
Number of citations: 15 www.sciencedirect.com
EK Plyler, WH Smith, N Acquista - nvlpubs.nist.gov
Other workers have measured the vibrational bands of a number of substituted methanes in the infrared region, and also the frequencie have been determined by Raman spectra. From …
Number of citations: 2 nvlpubs.nist.gov
L Abecia, PG Toral, AI Martín-García, G Martínez… - Journal of dairy …, 2012 - Elsevier
… The aim of this work was to investigate the effect of feeding bromochloromethane (BCM), a halogenated aliphatic hydrocarbon with potential antimethanogenic activity, to dairy goats on …
Number of citations: 159 www.sciencedirect.com

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